molecular formula C9H7N3O3 B13861980 N-(4-Cyanophenyl)-N-nitrosoglycine

N-(4-Cyanophenyl)-N-nitrosoglycine

Cat. No.: B13861980
M. Wt: 205.17 g/mol
InChI Key: QQDHCBMIGHDSRA-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-N-nitrosoglycine is an organic compound that belongs to the class of nitroso compounds It is characterized by the presence of a nitroso group (-NO) attached to the nitrogen atom of glycine, with a 4-cyanophenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanophenyl)-N-nitrosoglycine typically involves the reaction of 4-cyanophenylamine with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the nitroso compound. The general reaction scheme is as follows:

  • Reaction of 4-cyanophenylamine with sodium nitrite

    • 4-Cyanophenylamine is dissolved in an acidic medium (e.g., hydrochloric acid).
    • Sodium nitrite is added slowly to the solution while maintaining the temperature below 5°C.
    • The reaction mixture is stirred for a specific period to ensure complete nitrosation.
  • Isolation and purification

    • The reaction mixture is neutralized and the product is extracted using an organic solvent.
    • The crude product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as continuous flow reactions and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanophenyl)-N-nitrosoglycine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The cyanophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-(4-Cyanophenyl)-N-nitroglycine.

    Reduction: Formation of N-(4-Cyanophenyl)-N-aminoglycine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-Cyanophenyl)-N-nitrosoglycine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Cyanophenyl)-N-nitrosoglycine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The cyanophenyl group may also interact with specific binding sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Cyanophenyl)glycine: Similar structure but lacks the nitroso group.

    N-(4-Cyanophenyl)-N-nitroglycine: Contains a nitro group instead of a nitroso group.

    N-(4-Cyanophenyl)-N-aminoglycine: Contains an amino group instead of a nitroso group.

Uniqueness

N-(4-Cyanophenyl)-N-nitrosoglycine is unique due to the presence of both the nitroso and cyanophenyl groups, which confer distinct chemical reactivity and potential biological activities

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

2-(4-cyano-N-nitrosoanilino)acetic acid

InChI

InChI=1S/C9H7N3O3/c10-5-7-1-3-8(4-2-7)12(11-15)6-9(13)14/h1-4H,6H2,(H,13,14)

InChI Key

QQDHCBMIGHDSRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N(CC(=O)O)N=O

Origin of Product

United States

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